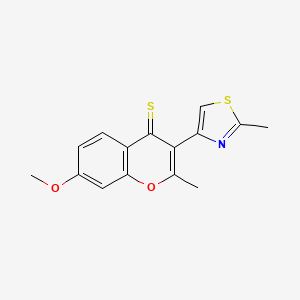

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione

Description

7-Methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione is a heterocyclic compound featuring a chromene-4-thione core substituted with methoxy and methyl groups at positions 7 and 2, respectively, and a 2-methyl-1,3-thiazol-4-yl moiety at position 2.

Properties

IUPAC Name |

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromene-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c1-8-14(12-7-20-9(2)16-12)15(19)11-5-4-10(17-3)6-13(11)18-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGNPUCBOLGKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CSC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Chromene Core: This can be achieved through the condensation of a suitable phenol derivative with an aldehyde under acidic or basic conditions.

Introduction of the Thione Group: The chromene intermediate can be treated with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group.

Attachment of the Thiazole Ring: The final step involves the cyclization of the intermediate with a thioamide or a thioester to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione can undergo various types of chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chromene core can be reduced to a dihydrochromene using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrochromenes.

Substitution: Various substituted chromenes.

Scientific Research Applications

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. Its anticancer activity could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

7-Chloro-1-Methyl-2H-3,1-Benzothiazine-4-Thione (CAS: 83388-41-4)

- Structure : Benzothiazine-thione core with a chlorine substituent at position 7 and a methyl group at position 1.

- Key Differences :

- The chromene-4-thione scaffold in the target compound is replaced with a benzothiazine ring, reducing aromatic conjugation and altering electronic properties.

- The methoxy group in the target compound (electron-donating) contrasts with the chlorine substituent (electron-withdrawing) in this analog, affecting solubility and reactivity .

7-Hydroxy-3-(4-Methoxyphenyl)-2-(Trifluoromethyl)-4H-Chromen-4-One

- Structure : Chromen-4-one core with hydroxyl, trifluoromethyl, and methoxyphenyl groups.

- Key Differences :

Thiazole-Containing Compounds

3-[(2-Methyl-1,3-Thiazol-4-yl)Ethynyl]-Pyridine (MPEP)

- Structure : Pyridine core with a 2-methylthiazole-ethynyl substituent.

- Key Differences :

- The chromene-thione scaffold is absent; MPEP’s pyridine ring and ethynyl linker optimize binding to mGlu5 receptors.

- Biological Activity : MPEP exhibits anxiolytic effects in rodents at low doses (0.1–10 mg/kg), while the target compound’s larger structure may limit blood-brain barrier penetration .

5-(2-Methyl-1,3-Thiazol-4-yl)Thiophene-2-Sulfonyl Chloride (CAS: 215434-25-6)

- Structure : Thiophene-sulfonyl chloride with a thiazole substituent.

- Key Differences :

- The sulfonyl chloride group increases electrophilicity, making this compound a reactive intermediate in contrast to the thione group’s nucleophilic character in the target compound.

- Applications : Used in synthesis of sulfonamide drugs, whereas the target compound’s chromene-thione core may favor kinase inhibition .

Heterocyclic Hybrids

1-Methyl-5-(2-Methyl-1,3-Thiazol-4-yl)-1,3-Dihydro-2H-Indol-2-One

- Structure : Indol-2-one fused with a thiazole ring.

- Key Differences: The indole ring system provides planar aromaticity, contrasting with the non-planar chromene-thione core. The target compound’s methoxy group may enhance solubility for similar applications .

Comparative Data Table

Research Findings and Implications

- Thiazole Role : The 2-methyl-1,3-thiazole moiety is conserved in compounds like MPEP and the TRIM24 inhibitor, suggesting shared targeting of thiazole-binding domains in proteins .

- Limitations : The chromene-thione core’s larger size may reduce bioavailability compared to smaller thiazole-pyridine hybrids like MPEP, necessitating formulation optimization for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for 7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Construct the chromene-4-thione core via Friedel-Crafts acylation or condensation reactions using resorcinol derivatives and thionation agents (e.g., Lawesson’s reagent) .

- Step 2 : Introduce the 2-methylthiazole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .

- Step 3 : Optimize methoxy and methyl group placement using regioselective alkylation or demethylation protocols.

Critical parameters include solvent polarity (e.g., toluene for thionation), temperature control (80–110°C for cyclization), and catalyst loading (e.g., 5 mol% Pd for coupling reactions). Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and thione sulfur’s deshielding effects. Use DEPT-135 to distinguish CH₃ groups (e.g., 2-methylthiazole at δ 2.5 ppm) .

- HPLC-MS : Confirm molecular weight (C₁₆H₁₄N₂O₂S₂; calc. 330.06 g/mol) with ESI+ mode. Address co-eluting impurities using gradient elution (C18 column, acetonitrile/water) .

- FT-IR : Identify thione C=S stretch (1200–1050 cm⁻¹) and methoxy C-O (1250 cm⁻¹). Overlaps with aromatic C-H bends require deconvolution software .

Q. What are the primary factors affecting the compound's stability under various storage conditions, and how can degradation products be identified?

- Methodological Answer :

- Stability : The thione group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid protic solvents (e.g., MeOH) to prevent tautomerization .

- Degradation Analysis : Use LC-MS/MS to detect sulfoxide (m/z +16) or disulfide dimer (m/z ×2 –2) byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound's reactivity and potential biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density at sulfur (thione nucleophilicity) and HOMO-LUMO gaps for redox activity .

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The thiazole ring’s π-π stacking and methoxy group’s H-bonding to ATP-binding pockets predict inhibitory activity .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models (TIP3P water) .

Q. What strategies resolve contradictions in reported biological activity data across different in vitro and in vivo studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using IC₅₀/EC₅₀ values from ≥3 independent assays. Account for cell line variability (e.g., HepG2 vs. MCF-7 metabolic profiles) .

- Pharmacokinetic Profiling : Compare bioavailability (e.g., plasma AUC in rodents) to reconcile in vitro potency (e.g., 10 μM) with in vivo efficacy thresholds .

- Control Experiments : Test thione → ketone derivatives to isolate structure-activity relationships (SAR) from redox-mediated artifacts .

Q. What experimental approaches elucidate the compound's mechanism of action in modulating specific enzymatic pathways?

- Methodological Answer :

- Kinase Profiling : Use radiometric assays (³³P-ATP) to measure inhibition of CDK2 or MAPK. IC₅₀ shifts with ATP concentration confirm competitive binding .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization (e.g., HSP90) after compound treatment to validate direct engagement .

- Metabolomics : Track NAD+/NADH ratios via LC-MS to assess mitochondrial toxicity or redox cycling .

Data Contradiction Analysis

- Case Study : Discrepancies in antimicrobial activity (MIC = 8–64 μg/mL) may arise from assay conditions (pH, inoculum size). Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p <0.05) across replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.